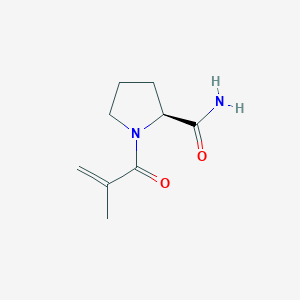
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. This compound is also known as 2-methylacryloyl-L-prolyl-L-phenylalanine amide or MAPPA, and it is a derivative of the naturally occurring amino acid proline.
Mechanism Of Action
The mechanism of action of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that this compound may exert its biological effects through the modulation of various signaling pathways in the body, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Biochemical And Physiological Effects
Studies have shown that (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide exhibits various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammation process. Additionally, (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been shown to exhibit analgesic and antitumor properties in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound exhibits a range of biological activities, making it a useful tool for investigating various physiological processes. However, one limitation of using (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research on (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide. One area of interest is the development of novel drugs based on this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide and to investigate its potential applications in various disease states. Finally, research on the use of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide as a chiral auxiliary in organic synthesis may also be of interest.
Synthesis Methods
The synthesis of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide involves the reaction of proline with acryloyl chloride, followed by the addition of phenylalanine amide. This reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Scientific Research Applications
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been the subject of extensive scientific research due to its potential applications in drug discovery and development. This compound has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. Additionally, (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been investigated for its potential use as a chiral auxiliary in organic synthesis.
properties
CAS RN |
118376-07-1 |
|---|---|
Product Name |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide |
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)9(13)11-5-3-4-7(11)8(10)12/h7H,1,3-5H2,2H3,(H2,10,12)/t7-/m0/s1 |
InChI Key |
QXJUJHJXHWICLH-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=C)C(=O)N1CCC[C@H]1C(=O)N |
SMILES |
CC(=C)C(=O)N1CCCC1C(=O)N |
Canonical SMILES |
CC(=C)C(=O)N1CCCC1C(=O)N |
synonyms |
2-Pyrrolidinecarboxamide,1-(2-methyl-1-oxo-2-propenyl)-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



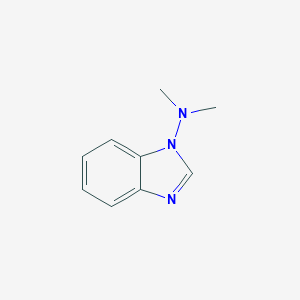
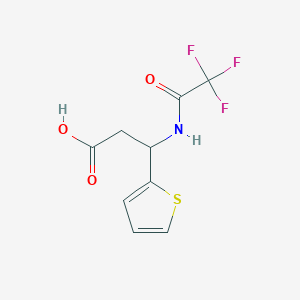


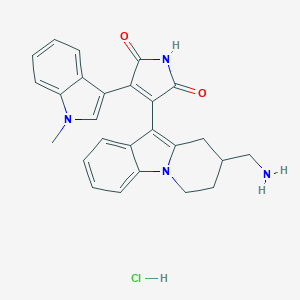

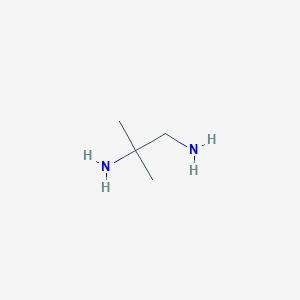
![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)



![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)